FUBIMINA, also known as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone or BIM-2201, is a synthetic cannabinoid that has emerged as a substance of concern due to its potential for abuse. [, , ] In scientific research, FUBIMINA serves as a valuable tool for studying the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. []
Fubimina is classified as a synthetic cannabinoid receptor agonist. Its chemical structure includes a benzimidazole core and a fluoropentyl side chain, which are crucial for its biological activity. The compound has been synthesized for research purposes and is often encountered in toxicological studies due to its presence in illicit drug products .
The synthesis of Fubimina typically involves several key steps:
Fubimina has a complex molecular structure characterized by the following features:
The molecular structure allows Fubimina to effectively bind to cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids.
Fubimina undergoes various chemical reactions that are critical for its metabolic pathways:
The identification of 35 distinct metabolites through high-resolution mass spectrometry highlights the complexity of Fubimina's metabolic profile.
Fubimina acts primarily as an agonist at cannabinoid receptors CB1 and CB2:
Studies have shown that Fubimina's mechanism of action involves modulation of neurotransmitter release, particularly dopamine and serotonin.
Fubimina possesses several notable physical and chemical properties:
These properties are essential for understanding how Fubimina behaves in laboratory settings and its potential applications.
Fubimina is primarily used in research settings for the following purposes:
Synthetic cannabinoids emerged as "legal highs" in the early 2000s, initially marketed as herbal incense products (e.g., "Spice") to circumvent drug laws. This commercialization exploited structural modifications of known cannabinoids published in medicinal chemistry literature. Fubimina specifically entered illicit markets as part of the third wave of synthetic cannabinoids, first identified in Japan in 2013 during forensic analyses of seized products [1] [3]. Its emergence followed the prohibition of earlier compounds like JWH-018 and AM-2201, illustrating the "whack-a-mole" dynamic where manufacturers slightly alter molecular structures to bypass controlled substance legislation. Marketed under street names like BIM-2201 and FTHJ, Fubimina was detected in synthetic cannabis blends sold as alternatives to marijuana, capitalizing on the delayed regulatory response to newly designed cannabinoids [6].
Fubimina [(1-(5-fluoropentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone] belongs to the benzimidazole class of synthetic cannabinoids, distinguished by its:
Table 1: Structural and Pharmacological Comparison of Key Synthetic Cannabinoids | Compound | Core Structure | CB₁ Ki (nM) | CB₂ Ki (nM) | CB₂ Selectivity | |--------------|---------------------|-----------------|-----------------|-----------------------| | FUBIMINA | Benzimidazole | 296.1 | 23.45 | 12x | | AM-2201 | Indole | 1.0 | 2.6 | 2.6x | | THJ-2201 | Indazole | 5.3 | 3.4 | 1.6x | | JWH-018 | Indole | 9.0 | 2.9 | 3.1x |
This benzimidazole configuration confers unique receptor interaction profiles, notably higher CB₂ receptor selectivity compared to classical cannabinoids like Δ9-THC [1]. Additionally, Fubimina exhibits serotonergic activity through 5-HT₂ₐ receptor affinity, potentially contributing to atypical psychoactive effects beyond standard cannabinoid receptor agonism [6].
Regulating Fubimina illustrates three core challenges in synthetic cannabinoid control:
Table 2: Global Regulatory Status of Fubimina | Jurisdiction | Classification | Legal Framework | |-------------------|---------------------|----------------------| | Canada | Schedule II | Controlled Drugs and Substances Act | | United Kingdom | Class B | Misuse of Drugs Act 1971 | | Germany | NpSG | New Psychoactive Substances Act | | United States | Schedule I | Federal Analog Act (positional isomers) |
This regulatory patchwork creates enforcement difficulties, particularly when isomers like Fubimina and THJ-2201 require sophisticated analytical techniques (e.g., high-resolution mass spectrometry) for legal differentiation [1] [4].
Critical knowledge gaps motivate ongoing Fubimina research:
These research vectors aim to transform Fubimina from a substance of abuse into a tool for probing endocannabinoid system function while improving detection in forensic and clinical settings.
Table 3: Key Synthetic Cannabinoids and Structural Classes | Compound Name | CAS Number | Structural Class | |-------------------|-----------------|----------------------| | FUBIMINA | 1984789-90-3 | Benzimidazole | | AM-2201 | 335161-24-5 | Indole | | THJ-2201 | Not specified | Indazole | | JWH-018 | 209414-07-3 | Indole | | CP-47,497 | 64738-80-9 | Cyclohexylphenol | | AB-CHMINACA | 1185881-14-8 | Indazole carboxamide | | AB-PINACA | 1445751-44-7 | Indazole carboxamide |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7